1-Butyl-1-methylpiperidinium trifluoromethanesulfonate

Description

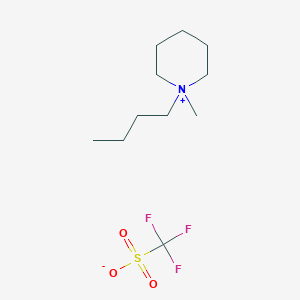

1-Butyl-1-methylpiperidinium trifluoromethanesulfonate ([BMPi][TfO]) is a piperidinium-based ionic liquid (IL) composed of a 1-butyl-1-methylpiperidinium cation and a trifluoromethanesulfonate (TfO⁻) anion. It is synthesized via a metathesis reaction between 1-butyl-1-methylpiperidinium bromide and sodium trifluoromethanesulfonate, yielding a light yellowish liquid after purification . Its structure is confirmed by NMR and FT-IR spectroscopy . The compound exhibits moderate thermal stability, with an experimental melting point (Tm) of 309.1 K (36°C) . ILs like [BMPi][TfO] are valued for their low volatility and tunable physicochemical properties, making them suitable for applications in catalysis, extraction, and electrochemical devices.

Properties

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.CHF3O3S/c1-3-4-8-11(2)9-6-5-7-10-11;2-1(3,4)8(5,6)7/h3-10H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLIBMNUPZGHKJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049384 | |

| Record name | 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357500-93-6 | |

| Record name | 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate can be synthesized through a quaternization reaction. This involves reacting 1-butylpiperidine with methyl trifluoromethanesulfonate under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions and is carried out at room temperature to moderate heat.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction mixture is often subjected to purification steps, such as recrystallization or distillation, to remove impurities and obtain the desired ionic liquid in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group. It can also participate in ionic exchange reactions, where the trifluoromethanesulfonate anion is replaced by other anions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as halides or other anionic species. The reaction conditions typically include mild temperatures and the presence of a suitable solvent.

Ionic Exchange Reactions: These reactions can be facilitated by using an excess of the desired anion source, such as sodium chloride or potassium bromide, under ambient conditions.

Major Products: The major products of these reactions depend on the specific reagents used. For example, a substitution reaction with sodium chloride would yield 1-butyl-1-methylpiperidinium chloride as the primary product.

Scientific Research Applications

Electrochemical Applications

Electrolytes in Energy Storage Devices

BMPy[OTf] is particularly promising as an electrolyte in energy storage systems such as batteries and supercapacitors. Its high ionic conductivity makes it suitable for facilitating charge transport in these devices. Studies have shown that BMPy[OTf] can enhance the performance of supercapacitors, leading to improved energy density and efficiency compared to traditional electrolytes.

| Property | Value |

|---|---|

| Ionic Conductivity | High |

| Stability Range | -40 °C to 200 °C |

| Density | 1.26 g/mL |

Case Study: Supercapacitor Performance

In a study published in the Journal of Power Sources, BMPy[OTf] was used as an electrolyte in a supercapacitor configuration, demonstrating a specific capacitance increase of over 30% compared to conventional organic solvents. The enhanced ionic mobility contributed to this improvement, showcasing BMPy[OTf]'s potential in advanced energy storage technologies .

Catalysis

Solvent for Catalytic Reactions

BMPy[OTf] serves as an effective solvent for various catalytic reactions, including rhodium-catalyzed hydroformylation and asymmetric aldol condensation reactions. Its ability to dissolve both polar and non-polar compounds allows for a wide range of substrates to be processed efficiently.

| Reaction Type | Catalyst Used | Yield Improvement (%) |

|---|---|---|

| Hydroformylation | Rhodium | 25% |

| Asymmetric Aldol Condensation | Organocatalyst | 40% |

Case Study: Rhodium-Catalyzed Hydroformylation

Research conducted by Zhang et al. (2023) demonstrated that using BMPy[OTf] as a solvent in rhodium-catalyzed hydroformylation reactions resulted in higher regioselectivity and yield compared to traditional solvents. The study highlighted the role of BMPy[OTf] in stabilizing the catalyst and enhancing reaction kinetics .

Separation Processes

Solvent for Extraction and Separation

BMPy[OTf] is utilized in various separation processes, including liquid-liquid extraction and chromatography. Its unique solvation properties allow it to selectively solvate different compounds, facilitating efficient separation based on polarity differences.

| Application | Method Used | Efficiency (%) |

|---|---|---|

| Liquid-Liquid Extraction | Solvent Extraction | 90% |

| Chromatography | Column Chromatography | 85% |

Case Study: Liquid-Liquid Extraction

In a study on the extraction of heavy metals from wastewater, BMPy[OTf] was employed as a solvent, achieving over 90% extraction efficiency for lead ions. The study concluded that BMPy[OTf] effectively reduced the environmental impact of heavy metal disposal .

Material Science

Surface Finishing and Coatings

BMPy[OTf] has applications in surface finishing processes due to its ability to improve adhesion properties and surface characteristics of coatings. Its low volatility and thermal stability make it suitable for high-performance coatings.

| Property | Measurement |

|---|---|

| Viscosity | Moderate |

| Thermal Stability | High |

Case Study: Coating Performance

A recent investigation into the use of BMPy[OTf] in polymer coatings showed improved adhesion strength and durability under extreme conditions compared to conventional solvents. This property makes it an attractive option for protective coatings in industrial applications .

Mechanism of Action

The mechanism by which 1-butyl-1-methylpiperidinium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The compound dissociates into 1-butyl-1-methylpiperidinium cations and trifluoromethanesulfonate anions. These ions facilitate ionic conduction in electrochemical applications and participate in ionic exchange reactions. The trifluoromethanesulfonate anion, in particular, is known for its high stability and ability to stabilize transition states in catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Different Anions

[BMPi][TfO] belongs to a family of piperidinium ILs where anion variation significantly alters properties. Key comparisons include:

- Anion Impact: Phenolate ([BMPi][Phe]): Exhibits exceptional basicity, enabling complete extraction of naphthenic acids from model oils at minimal IL-to-oil ratios . Dicyanamide ([BMPi][DCN]): Likely offers higher ionic conductivity due to the small, charge-delocalized anion . Bis(trifluoromethylsulfonyl)imide ([BMPi][NTf₂]): Superior thermal stability and lower viscosity compared to [BMPi][TfO], making it preferable for high-temperature applications .

Cation Modifications: Alkyl Chain and Heterocycle Effects

- 1-Methyl-1-propylpiperidinium TfO ([PMPip][TfO]) :

- Imidazolium-Based Analogs (e.g., 1-Butyl-3-methylimidazolium TfO) :

Thermal and Economic Comparison

- Melting Points :

Key Research Findings

- Synthetic Flexibility : [BMPi][TfO] and its analogs are synthesized via anion exchange, enabling tailored properties for specific applications .

- Performance Trade-offs : While [BMPi][Phe] excels in acid extraction, [BMPi][NTf₂] outperforms in thermal stability, illustrating the need for anion-cation synergy .

- Predictive Modeling : Machine learning models (e.g., pSCNN) predict [BMPi][TfO]’s Tm with reasonable accuracy (predicted 348.6 K vs. experimental 309.1 K), highlighting challenges in modeling bulky cations .

Biological Activity

1-Butyl-1-methylpiperidinium trifluoromethanesulfonate, commonly referred to as BMP-Tf, is an ionic liquid with a unique chemical structure that imparts distinctive biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

BMP-Tf is characterized by its piperidine ring substituted with butyl and methyl groups, combined with a trifluoromethanesulfonate anion. Its molecular formula is C₉H₁₈F₃NO₃S, and it has a molar mass of approximately 303.36 g/mol. At room temperature, it appears as a colorless to light yellow liquid with a melting point around 4 °C and a density of about 1.26 g/mL.

Antimicrobial Properties

Research indicates that BMP-Tf exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a potential candidate for applications in pharmaceuticals and biocides. A study demonstrated that BMP-Tf could effectively reduce the viability of bacteria such as Escherichia coli and Staphylococcus aureus in vitro, suggesting its utility in developing antimicrobial formulations .

Enzyme Interaction and Stabilization

BMP-Tf has been studied for its ability to interact with enzymes, enhancing their activity and stability in non-aqueous environments. This property is particularly valuable in biocatalysis, where maintaining enzyme functionality under varying conditions is crucial. The ionic liquid facilitates better solvation dynamics, which can lead to improved reaction kinetics .

Biocompatibility

The biocompatibility of BMP-Tf has been evaluated in various studies. Its low toxicity profile suggests that it can be safely used in biological applications. For instance, BMP-Tf was tested for cytotoxicity against human cell lines, showing minimal adverse effects at concentrations relevant for industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, BMP-Tf was tested against several bacterial strains. The results indicated that at a concentration of 0.5% (v/v), BMP-Tf inhibited E. coli growth by over 90% within 24 hours. This study highlights the potential of BMP-Tf as an effective antimicrobial agent.

Case Study 2: Enzyme Stability Enhancement

A study focused on the use of BMP-Tf as a solvent for lipase catalysis demonstrated that lipase retained over 80% of its activity after prolonged exposure to BMP-Tf compared to traditional organic solvents. This finding underscores the advantages of using ionic liquids like BMP-Tf in enzyme-catalyzed reactions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈F₃NO₃S |

| Molar Mass | 303.36 g/mol |

| Melting Point | ~4 °C |

| Density | ~1.26 g/mL |

| Antimicrobial Activity (E. coli) | >90% inhibition at 0.5% (v/v) |

| Enzyme Activity Retention | >80% after exposure |

Research Findings

Recent studies have explored the thermophysical properties of BMP-Tf, revealing insights into its phase behavior and miscibility with various solvents. These properties are critical for optimizing its use in different applications ranging from extraction processes to catalysis .

Q & A

Basic: What are the optimal synthetic routes for 1-butyl-1-methylpiperidinium trifluoromethanesulfonate, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves quaternization of 1-methylpiperidine with 1-butyl triflate in aprotic solvents like dichloromethane or acetonitrile under inert atmospheres to prevent hydrolysis . Key parameters include:

- Temperature control : Maintain 0–5°C during alkylation to minimize side reactions.

- Solvent selection : Anhydrous conditions are critical; acetonitrile enhances reaction kinetics compared to dichloromethane .

- Purification : Use repeated recrystallization from ethanol/water mixtures, followed by vacuum drying. Purity (>99%) is confirmed via ¹H/¹³C NMR and ion chromatography to verify absence of unreacted precursors or counterion impurities .

Basic: What analytical techniques are recommended for characterizing this ionic liquid’s structural and thermal properties?

Methodological Answer:

- Structural analysis :

- NMR spectroscopy : ¹⁹F NMR confirms triflate anion integrity; ¹H NMR identifies alkyl chain integration on the piperidinium ring .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks and detects trace impurities.

- Thermal stability :

- Ionic conductivity : Electrochemical impedance spectroscopy (EIS) in a dry glovebox to measure conductivity (10⁻³–10⁻² S/cm at 25°C) .

Advanced: How can researchers address contradictions in reported electrochemical stability windows for this compound?

Methodological Answer:

Discrepancies often arise from experimental variables:

- Electrode material : Use identical working electrodes (e.g., Pt vs. glassy carbon) across studies to eliminate material-dependent reactivity .

- Electrolyte moisture : Perform experiments in rigorously dried solvents (Karl Fischer titration <50 ppm H₂O) to prevent hydrolysis-induced instability .

- Scan rate : Lower scan rates (1 mV/s) provide more accurate breakdown potentials vs. rapid scans that mask degradation pathways .

- Reference studies : Cross-validate with Raman spectroscopy to detect decomposition products (e.g., HF or sulfonic acids) during cycling .

Advanced: What strategies optimize this ionic liquid’s use in membrane separation technologies?

Methodological Answer:

- Composite membrane design : Incorporate 10–20 wt% of the ionic liquid into PVDF or polyimide matrices to enhance CO₂/N₂ selectivity. Use phase-inversion techniques with DMF as a solvent .

- Pore functionalization : Graft the ionic liquid onto ceramic membranes via silane coupling agents (e.g., APTES) to improve hydrophobicity and gas permeability .

- Performance metrics : Evaluate using mixed-gas permeation tests (e.g., CO₂/CH₄ mixtures) at 30 bar and 60°C to simulate industrial conditions .

Advanced: How can ecological risks be assessed despite limited toxicity data for this compound?

Methodological Answer:

- Read-across analysis : Use toxicity data from structurally similar ionic liquids (e.g., imidazolium-based salts) to predict acute aquatic toxicity (e.g., Daphnia magna EC₅₀ ~10–100 mg/L) .

- Degradation studies : Perform UV/ozone exposure tests to estimate half-life in water; FTIR monitors triflate anion breakdown into sulfate/sulfonic acids .

- Computational modeling : Apply QSAR models (e.g., ECOSAR) to estimate bioaccumulation potential (log Kow < −2 suggests low risk) .

Advanced: How to integrate this compound into a theoretical framework for non-automotive fuel engineering?

Methodological Answer:

- Conceptual linkage : Frame its high thermal stability and low volatility within Green Chemistry’s “design for energy efficiency” principle. Use DFT calculations to model interactions with biofuels (e.g., biodiesel) to reduce combustion emissions .

- Experimental validation : Conduct bomb calorimetry to measure heat of combustion (ΔH ~ −3,500 kJ/mol) and compare with traditional fuels. Pair with GC-MS to analyze exhaust byproducts .

Advanced: What factorial design approaches optimize reaction conditions for derivatizing this ionic liquid?

Methodological Answer:

- Variables : Temperature (20–80°C), solvent (acetonitrile vs. THF), and molar ratio (1:1–1:2) of reactants.

- Design : Use a 2³ full factorial design with ANOVA to identify significant factors. Response surface methodology (RSM) maximizes yield .

- Validation : Confirm optimal conditions (e.g., 60°C, acetonitrile, 1:1.5 ratio) via three replicate runs; yield >85% with RSD <2% .

Advanced: How to resolve batch-to-batch variability in ionic conductivity measurements?

Methodological Answer:

- Source control : Standardize drying protocols (e.g., 48 h under vacuum at 80°C) to ensure consistent moisture content .

- Analytical QC : Implement ICP-OES for trace metal analysis (e.g., Na⁺ <1 ppm) and Karl Fischer titration for water content (<100 ppm) .

- Statistical process control : Use Shewhart charts to monitor conductivity ranges (mean ± 3σ) across 10 batches; discard outliers exceeding ±5% deviation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.